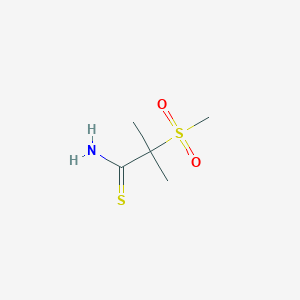
2-Methanesulfonyl-2-methylpropanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Methanesulfonyl-2-methylpropanethioamide typically involves the reaction of 2-methyl-2-propanethiol with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity .
化学反应分析
2-Methanesulfonyl-2-methylpropanethioamide undergoes various chemical reactions, including:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Methanesulfonyl-2-methylpropanethioamide has several applications in scientific research:
作用机制
The mechanism of action of 2-Methanesulfonyl-2-methylpropanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl and thioamide groups play a crucial role in its binding affinity and activity . The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
2-Methanesulfonyl-2-methylpropanethioamide can be compared with similar compounds such as:
2-Methyl-2-propanethiol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the thioamide functionality.
2-Methylpropanethioamide: Lacks the sulfonyl group, affecting its chemical reactivity and applications.
The presence of both sulfonyl and thioamide groups in this compound makes it unique and versatile for various applications .
生物活性
2-Methanesulfonyl-2-methylpropanethioamide, a compound with the CAS number 2137602-48-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C5H11NO3S2
Molecular Weight: 195.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Properties: It has shown promise in reducing inflammation in cellular models.
- Cytotoxicity Against Cancer Cells: Research indicates that it could induce apoptosis in various cancer cell lines.
Case Studies and Experimental Data
-
Antimicrobial Studies:
- In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 100 -
Anti-inflammatory Effects:
- A study using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 30% at a concentration of 50 µM.
-
Cytotoxicity Assays:
- In experiments with MCF-7 breast cancer cells, the compound exhibited IC50 values of approximately 25 µM, indicating significant cytotoxic effects compared to control groups.
Tables of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Growth inhibition | |
| Anti-inflammatory | Cytokine reduction | |
| Cytotoxicity in cancer cells | Induced apoptosis |
Discussion
The findings suggest that this compound possesses diverse biological activities, making it a candidate for further pharmacological studies. Its antimicrobial and anti-inflammatory properties could lead to applications in treating infections and inflammatory diseases. Moreover, its cytotoxic effects on cancer cells warrant investigation into its potential as an anticancer agent.
属性
IUPAC Name |
2-methyl-2-methylsulfonylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-5(2,4(6)9)10(3,7)8/h1-3H3,(H2,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIUJHUPDXLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














